molecular formula C21H19ClN4O2S B2391547 N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946271-71-2

N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2391547
CAS No.: 946271-71-2
M. Wt: 426.92
InChI Key: VTLVBTWMYMLOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a sophisticated chemical entity designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a complex molecular architecture that integrates a tetrahydrocyclopentapyrimidinone core, a scaffold recognized in the synthesis of biologically active molecules . The structure is further elaborated with a 3-chlorophenyl acetamide group and a unique pyridinylmethyl substitution, which may influence its electronic properties, solubility, and ability to interact with specific biological targets. The presence of the thioether linkage is a critical structural feature that can impact the molecule's conformational flexibility and binding affinity. Research into structurally related compounds indicates that such fused polycyclic systems are of significant interest in the development of potential therapeutic agents . This reagent is intended for use as a key intermediate or a target molecule in high-throughput screening, structure-activity relationship (SAR) studies, and the exploration of novel mechanisms of action. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-15-5-1-6-16(10-15)24-19(27)13-29-20-17-7-2-8-18(17)26(21(28)25-20)12-14-4-3-9-23-11-14/h1,3-6,9-11H,2,7-8,12-13H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLVBTWMYMLOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, focusing on its anticancer properties and mechanisms of action.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C22H21ClN4O2S
Molecular Weight 440.9 g/mol
CAS Number 899987-17-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of heterocyclic compounds have shown promising cytotoxic effects against various cancer cell lines. A review indicated that similar compounds exhibit IC50 values ranging from 0.20 to 48.0 μM against different tumor types, suggesting a significant potential for therapeutic applications .

The mechanisms through which this compound and its analogs exert their biological effects include:

  • Induction of Apoptosis : Studies suggest that these compounds can activate apoptosis pathways in cancer cells through mitochondrial dysfunction and caspase activation .
  • Inhibition of Cell Migration and Invasion : The compound has been shown to disrupt signaling pathways involved in cell migration and invasion, particularly through the FAK/Paxillin pathway .
  • DNA Interaction : Evidence indicates that the compound may intercalate within DNA structures, leading to adduct formation which could contribute to its cytotoxic effects .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value determined at approximately 12 μM.

Study 2: Mechanistic Insights

In another investigation focusing on its mechanism of action, researchers employed Western blot analysis to assess the activation of apoptotic markers in treated cancer cells. The findings revealed increased levels of cleaved caspase 3 and PARP, indicative of apoptosis induction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure and Substituent Variations

a) N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
  • Core : Pyridine-thioacetamide hybrid with distyryl substituents.
  • Substituents: 4-chlorophenyl (vs. 3-chlorophenyl in the target compound) and cyano groups.
  • Synthesis: Ethanol reflux with 85% yield, indicating efficient alkylation under mild conditions .
  • Implications : The para-chlorophenyl position may enhance lipophilicity compared to the meta-substituted target compound. Styryl groups could increase π-π stacking but reduce solubility.
b) 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide ()
  • Core: Cyclopenta-thienopyrimidine fused system.
  • Substituents : 4-chlorophenyl and 2-isopropylphenyl (vs. pyridin-3-ylmethyl in the target compound).
  • Implications : Thiophene fusion may alter electronic properties and binding affinity. The bulky isopropylphenyl group could hinder metabolic clearance but improve membrane permeability .
c) N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide ()
  • Core: Thieno-pyrimidine with a cyclopenta ring.
  • Substituents : 3-chlorophenyl (same position as target) but lacks the pyridinylmethyl group.
  • Synthesis : Lower yield (53%) suggests challenges in cyclization or substitution steps .
  • Implications : The absence of pyridinylmethyl may reduce interactions with polar binding pockets.

Physicochemical Properties

Compound m.p. (°C) Molecular Weight (LC-MS) Key Functional Groups
Target Compound N/A Pyridinylmethyl, thioacetamide
Analog N/A Distyryl, cyano
Analog 197–198 326.0 [M+H]⁺ Thieno-pyrimidine, acetamide
  • Insights: The thieno-pyrimidine core in increases molecular rigidity (higher m.p.), whereas styryl groups () may lower crystallinity. The target compound’s pyridinylmethyl group could enhance solubility via hydrogen bonding .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the cyclopenta[d]pyrimidinone core. Key steps include:

  • Thioacetylation : Introducing the thioacetamide moiety via nucleophilic substitution.
  • Functionalization : Coupling the pyridin-3-ylmethyl group using alkylation or reductive amination.
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
  • Temperature control : Maintain 60–80°C for cyclization steps to avoid side reactions . Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Confirm substituent positions (e.g., pyridin-3-ylmethyl protons at δ 4.12–4.50 ppm, aromatic protons at δ 7.2–8.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 456.12) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Q. How can stability under varying pH and temperature conditions be assessed?

  • pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 230–235°C) and thermal decomposition profiles .
  • Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis spectroscopy .

Q. What methods determine solubility and partition coefficients (log P)?

  • Shake-flask method : Measure solubility in water, DMSO, and ethanol at 25°C .
  • HPLC-derived log P : Compare retention times with standards of known hydrophobicity .
  • Computational tools : Use MarvinSketch or ACD/Labs to predict log P values (~3.5 ± 0.2) .

Q. How is preliminary bioactivity screening conducted?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC50 values <10 µM indicate potency) .
  • Enzyme inhibition : Evaluate kinase or protease inhibition using fluorometric/colorimetric kits (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) substituents .
  • Bioisosteric replacement : Substitute the pyridine ring with isoquinoline or quinazoline to modulate target affinity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Normalize protocols for cell density, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from cytochrome P450-mediated degradation .
  • Target validation : Employ CRISPR knockout models to confirm specificity for suspected pathways (e.g., PI3K/AKT) .

Q. How is crystallographic data utilized to refine molecular modeling?

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C–S bond at 1.78 Å, pyrimidine ring planarity) .
  • Density Functional Theory (DFT) : Compare experimental vs. computed torsion angles to validate conformational stability .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing crystal packing .

Q. What experimental designs elucidate metabolic pathways and metabolite identification?

  • In vitro metabolism : Incubate with liver microsomes and NADPH, followed by LC-MS/MS to detect hydroxylated or demethylated metabolites .
  • Stable isotope labeling : Use ¹³C/²H isotopes to track metabolic fate in rodent models .
  • CYP450 inhibition assays : Identify enzymes responsible for metabolism using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How are computational models integrated to predict off-target effects?

  • Pharmacophore screening : Cross-reference with databases like ChEMBL to identify off-target kinases or GPCRs .
  • Machine learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks .
  • Molecular dynamics simulations : Simulate binding to hERG channels to assess arrhythmia potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.